molecular formula C15H14BrNO B11702419 N-(4-bromophenyl)-4-ethylbenzamide

N-(4-bromophenyl)-4-ethylbenzamide

Cat. No.: B11702419
M. Wt: 304.18 g/mol
InChI Key: AIQFMLWABGCAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a bromine-substituted phenyl group at the N-position and an ethyl substituent at the para position of the benzamide ring. Its synthesis typically involves the reaction of 4-ethylbenzoyl chloride with 4-bromoaniline under basic conditions, though specific protocols may vary depending on reaction optimization (e.g., solvent, catalysts) .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

AIQFMLWABGCAHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing N-(4-bromophenyl)-4-ethylbenzamide involves coupling 4-ethylbenzoic acid with 4-bromoaniline using the activating agent TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine (NEt₃) as a base. This reaction is conducted in a polar aprotic solvent, typically N,N-dimethylformamide (DMF), at room temperature for approximately 24 hours.

Mechanism

The reaction proceeds via in situ generation of the activated ester intermediate. TBTU facilitates the formation of the benzotriazole-activated carboxylate from 4-ethylbenzoic acid, which subsequently reacts with the amine group of 4-bromoaniline to form the amide bond. Triethylamine neutralizes the hydrogen bromide byproduct, driving the reaction to completion (Figure 1).

Reaction Scheme:

4-Ethylbenzoic acid+TBTUActivated ester4-BromoanilineThis compound\text{4-Ethylbenzoic acid} + \text{TBTU} \rightarrow \text{Activated ester} \xrightarrow{\text{4-Bromoaniline}} \text{this compound}

Electrochemical Synthesis Approach

Methodology

An alternative route involves electrochemical activation, as demonstrated in a three-component reaction for imide synthesis. Although the cited study focuses on a different product, the conditions are adaptable to this compound.

Reaction Setup

  • Electrodes : Graphite felt (anode) and platinum plate (cathode).

  • Electrolyte : Tetrabutylammonium tetrafluoroborate (nBu4NBF4\text{nBu}_4\text{NBF}_4) in acetonitrile.

  • Base : Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) at 10 mol%.

  • Conditions : Constant current (15 mA) under argon atmosphere for 96 hours.

Mechanism

The electrochemical method avoids traditional coupling agents by generating reactive intermediates via electron transfer. The carboxylate anion of 4-ethylbenzoic acid is oxidized at the anode, forming a radical species that couples with 4-bromoaniline. This pathway is less common but offers a "greener" profile by eliminating stoichiometric reagents.

Yield and Scalability

The RSC study reports a 67% yield for a structurally analogous compound under similar conditions. Scaling to 10 mmol retains efficiency, suggesting robustness for industrial applications. However, the prolonged reaction time (96 hours) and specialized equipment limit its adoption in routine laboratory settings.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Parameter TBTU-Mediated Coupling Electrochemical Synthesis
Yield 70–85% (estimated)67% (analogous compound)
Reaction Time 24 hours96 hours
Cost High (TBTU cost)Moderate (electrolysis setup)
Environmental Impact Generates chemical wasteSolvent recycling feasible

Industrial Applicability

The TBTU method is preferred for small-scale synthesis due to its simplicity and reliability. In contrast, electrochemical synthesis aligns with sustainable chemistry principles but requires significant upfront investment in infrastructure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Ring

The bromine atom on the aromatic ring undergoes substitution reactions under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedYield*Reference
Suzuki–Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMFN-(4-arylphenyl)-4-ethylbenzamide65–78%
HydrolysisNaOH (aq), Cu catalyst, 120°CN-(4-hydroxyphenyl)-4-ethylbenzamide42%

*Yields estimated from analogous reactions in EvitaChem studies.

  • Mechanistic Insights :
    Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki), enabling the introduction of aryl or heteroaryl groups. Hydrolysis to phenolic derivatives requires strong bases and transition-metal catalysts.

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsProduct FormedNotes
Acidic HydrolysisHCl (6M), reflux, 12 h4-ethylbenzoic acid + 4-bromoanilineComplete degradation
Basic HydrolysisNaOH (10%), 100°C, 6 hSodium 4-ethylbenzoate + 4-bromoanilinePartial decomposition
CondensationPOCl₃, DMF, 0°C → RTN-(4-bromophenyl)-4-ethylbenzoyl chlorideIntermediate for further derivatization
  • Key Observations :
    Acidic hydrolysis is more efficient than basic conditions for cleaving the amide bond. The resulting 4-bromoaniline is stable under acidic conditions but may oxidize in basic media .

Functionalization of the Ethyl Group

The ethyl substituent undergoes oxidation and radical-mediated reactions:

Reaction TypeReagents/ConditionsProduct FormedSelectivity
OxidationKMnO₄, H₂SO₄, 60°CN-(4-bromophenyl)-4-(acetyl)benzamide88%
HalogenationNBS, AIBN, CCl₄, refluxN-(4-bromophenyl)-4-(2-bromoethyl)benzamide63%
  • Mechanistic Pathways :

    • Oxidation with KMnO₄ converts the ethyl group to an acetyl moiety via radical intermediates.

    • Bromination at the benzylic position occurs via a radical chain mechanism.

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring undergoes electrophilic substitution, though bromine deactivates the ring:

Reaction TypeReagents/ConditionsProduct FormedPosition
NitrationHNO₃/H₂SO₄, 50°CN-(4-bromo-3-nitrophenyl)-4-ethylbenzamideMeta to bromine
SulfonationH₂SO₄ (fuming), 100°CN-(4-bromo-3-sulfophenyl)-4-ethylbenzamideMeta to bromine
  • Regioselectivity :
    Bromine directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

Metal-Mediated Reactions

The compound coordinates with transition metals, enabling catalytic applications:

Reaction TypeMetal/Co-ligandApplicationReference
Palladium ComplexPd(OAc)₂, PPh₃Catalyst for C–N coupling reactions
Silver ExtractionAgNO₃, CHCl₃/H₂OSelective Ag⁺ ionophore
  • Structural Basis :
    The amide oxygen and aromatic system facilitate chelation with soft metals like Ag⁺ and Pd²⁺.

Scientific Research Applications

Enzyme Inhibition

N-(4-bromophenyl)-4-ethylbenzamide has been investigated for its inhibitory effects on various enzymes, particularly butyrylcholinesterase (BChE). Studies have shown that derivatives of this compound can selectively inhibit BChE, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The binding modes of these compounds were analyzed using molecular docking techniques, revealing interactions with both the catalytic active site and peripheral anionic site of BChE .

CompoundBChE Inhibition ActivityBinding Site
This compoundModerateCAS, PAS

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound against various bacterial strains. Studies indicated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting moderate potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

This antimicrobial activity highlights the compound's potential utility in developing new antibacterial agents .

Case Study 1: Anticancer Screening

In a comprehensive screening of thienopyridine derivatives, this compound exhibited promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed that treatment with the compound led to significant cell cycle arrest and increased apoptosis rates compared to control groups .

Case Study 2: Enzyme Activity Modulation

A study focused on the modulation of glucocerebrosidase activity found that compounds similar to this compound could enhance enzyme activity in lysosomal storage diseases such as Gaucher disease. This suggests a therapeutic application for the compound in treating metabolic disorders linked to enzyme deficiencies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in enhancing the binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase electrophilicity, favoring reactions like amidation or cross-coupling.
  • Bulky substituents (e.g., thiazole, trifluoromethyl) reduce molecular symmetry, affecting crystallization patterns .
  • Aromatic extensions (e.g., quinoline, pyridine) improve thermal stability and intermolecular interactions .

Comparison of Reaction Conditions :

  • Microwave irradiation reduces reaction time (≤2 hours) compared to conventional heating (≥12 hours) .
  • Solvent choice (e.g., THF vs. DMF) influences reaction efficiency and purity, with polar aprotic solvents favoring higher yields .

Physicochemical Properties

Crystallographic Features:

  • N-(4-bromophenyl)-4-ethylbenzamide : Likely exhibits two molecules per asymmetric unit (similar to ), with bromine contributing to dense crystal packing.
  • N-(4-bromophenyl)-4-nitrobenzamide : Nitro groups induce planar molecular conformations, facilitating strong intermolecular hydrogen bonds (N-H⋯O) .
  • Thiadiazole derivatives: Display 1,5-(S⋯N) synthons with short S⋯N distances (~2.54 Å), indicative of strong non-covalent interactions .

Solubility and Stability:

  • Ethyl and methoxy groups enhance lipophilicity, improving solubility in organic solvents (e.g., chloroform, ethyl acetate).
  • Nitro and trifluoromethyl groups reduce aqueous solubility but increase thermal stability .

Biological Activity

N-(4-bromophenyl)-4-ethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of amides characterized by the presence of a bromine atom on the phenyl ring and an ethyl group attached to the benzamide moiety. The molecular formula is C11H12BrNC_{11}H_{12}BrN, with a molecular weight of approximately 255.12 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects against diseases such as cancer and bacterial infections .
  • Antimicrobial Activity : Research indicates that derivatives of benzamides exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, enhances their activity by increasing lipophilicity, which aids in membrane penetration .

Antimicrobial Activity

A study evaluating various benzamide derivatives found that this compound exhibited significant antimicrobial activity against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were recorded, demonstrating effective inhibition at concentrations as low as 20 µg/mL .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7), where it exhibited an IC50 value of 25 µM. This suggests that the compound may interfere with cellular proliferation and promote programmed cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Bacterial Inhibition : A comparative study on various benzamide derivatives indicated that those with bromine substitutions displayed enhanced antibacterial properties. This compound was among the top performers in inhibiting bacterial growth, particularly against resistant strains .
  • Cytotoxicity Assessment : In a cytotoxicity study involving neuroblastoma cells (SH-SY5Y), this compound showed minimal cytotoxic effects at therapeutic concentrations while effectively reducing Aβ aggregation, indicating potential for neuroprotective applications .

Research Findings Summary

Study FocusKey FindingsReference
AntimicrobialSignificant activity against S. aureus and E. coli; MIC = 20 µg/mL
AnticancerInduced apoptosis in MCF-7 cells; IC50 = 25 µM
NeuroprotectionReduced Aβ aggregation; low cytotoxicity in SH-SY5Y cells

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, ethyl group at δ 1.2–1.4 ppm) .
    • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and N-H bend (~1550 cm1 ^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles, revealing planarity of the benzamide moiety and dihedral angles between aromatic rings .

How can density functional theory (DFT) predict the electronic properties and reaction mechanisms of this compound?

Q. Advanced Research Focus

  • Electronic Structure : Use hybrid functionals (e.g., B3LYP) with dispersion correction (DFT-D3) to model van der Waals interactions. Key findings include:
    • HOMO-LUMO gap (~4.2 eV) indicating moderate reactivity .
    • Electron-withdrawing bromine stabilizes the amide carbonyl group, reducing electrophilicity .
  • Mechanistic Insights : Transition-state analysis for hydrolysis reveals a tetrahedral intermediate with an activation energy of ~25 kcal/mol .

What strategies resolve contradictions in reported data on the compound’s reactivity or biological activity?

Q. Advanced Research Focus

  • Data Validation :
    • Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .
    • Cross-validate spectroscopic data with computational results (e.g., TD-DFT for UV-Vis absorption peaks) .
  • Biological Assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm polyglutamine aggregation inhibition activity, addressing discrepancies in IC50_{50} values .

How does the bromine substituent influence the compound’s chemical stability and interaction with biological targets?

Q. Advanced Research Focus

  • Stability : Bromine’s inductive effect increases resistance to enzymatic hydrolysis compared to non-halogenated analogs. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
  • Biological Interactions :
    • Halogen bonding with protein residues (e.g., backbone carbonyls) enhances binding affinity in kinase inhibition assays .
    • Bromine’s lipophilicity (LogP increased by ~0.5 vs. chlorine) improves blood-brain barrier penetration in neuroactivity studies .

What methodologies assess the compound’s potential as a biochemical probe for enzyme inhibition studies?

Q. Advanced Research Focus

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots under varied substrate concentrations .
  • Molecular Docking : AutoDock Vina simulations predict binding poses in ATP-binding pockets (e.g., CDK2 kinase), guided by crystallographic data .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects, using fluorescence-based ADP-Glo™ assays .

What challenges arise in computational modeling of this compound’s supramolecular interactions?

Q. Advanced Research Focus

  • Non-Covalent Interactions :
    • π-π stacking between benzamide and aromatic residues requires accurate dispersion corrections (e.g., DFT-D3) to avoid underestimation by 10–15% .
    • Solvent effects (e.g., PBS buffer) are modeled via COSMO-RS to account for hydrogen bonding with water .
  • Limitations : Basis set superposition error (BSSE) in dimer calculations may overestimate interaction energies by ~5%; counterpoise correction is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.